methyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate
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Overview
Description
methyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate is a complex organic compound with a molecular formula of C23H18N2O4 This compound is characterized by the presence of a quinoline ring, a furan ring, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Intermediate: The quinoline ring is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Furan Ring: The furan ring is introduced via a Vilsmeier-Haack reaction, which involves the formylation of the furan ring.
Coupling Reaction: The quinoline and furan intermediates are coupled using a Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino and thiol-substituted benzoates.
Scientific Research Applications
methyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-4-(3-pyridinyl)-3-thiophenecarboxylate
- Methyl 2-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
methyl 2-[2-(5-methylfuran-2-yl)quinoline-4-amido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C23H18N2O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
methyl 2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H18N2O4/c1-14-11-12-21(29-14)20-13-17(15-7-3-5-9-18(15)24-20)22(26)25-19-10-6-4-8-16(19)23(27)28-2/h3-13H,1-2H3,(H,25,26) |
InChI Key |
ZAYDPJWLFSASGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
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